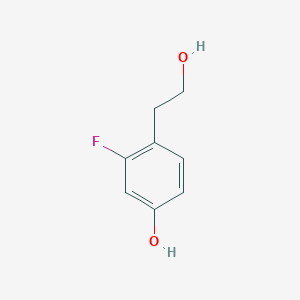

3-Fluoro-4-(2-hydroxyethyl)phenol

説明

3-Fluoro-4-(2-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-hydroxyethyl group at the 4-position of the benzene ring. This structure combines the electron-withdrawing effects of fluorine with the polar, hydrophilic nature of the hydroxyethyl substituent. The addition of fluorine likely alters its physicochemical properties (e.g., acidity, solubility) and biological interactions compared to non-fluorinated analogs.

特性

分子式 |

C8H9FO2 |

|---|---|

分子量 |

156.15 g/mol |

IUPAC名 |

3-fluoro-4-(2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9FO2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |

InChIキー |

LZPDMBMKDGLDMO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)F)CCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs: Tyrosol [4-(2-hydroxyethyl)phenol]

Tyrosol, a natural phenolic compound found in olive oil, shares the 4-(2-hydroxyethyl)phenol backbone but lacks the fluorine atom at position 3. Key differences include:

- Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the phenolic –OH group in 3-fluoro-4-(2-hydroxyethyl)phenol compared to tyrosol.

- Bioactivity: Tyrosol demonstrates antidiabetic effects by normalizing glycoprotein metabolism in diabetic rats . Fluorination may enhance metabolic stability or receptor binding, though specific data on the fluorinated derivative are unavailable.

- Reactivity : Tyrosol undergoes oxidative coupling reactions to form dihydrobenzofurans under basic conditions . Fluorination may modulate reaction kinetics or product selectivity due to steric and electronic effects.

Fluorinated Phenol Derivatives

2.2.1. 3-Fluoro-4-(trifluoromethyl)phenol (CAS: 219581-07-4)

- Structure : Contains a trifluoromethyl (–CF₃) group at position 4 instead of the hydroxyethyl group.

- Properties: The –CF₃ group is strongly electron-withdrawing, further increasing acidity compared to 3-fluoro-4-(2-hydroxyethyl)phenol. This compound is used in pharmaceutical intermediates but lacks documented biological activity .

- Applications : Primarily serves as a building block in organic synthesis due to its stability and reactivity in nucleophilic aromatic substitution reactions.

2.2.2. 3-Fluoro-4-(methylsulfinyl)phenol (CAS: 859538-50-4)

- Structure : Features a methylsulfinyl (–SOCH₃) group at position 4.

- Properties : The sulfinyl group introduces chirality and enhances water solubility. Unlike the hydroxyethyl group, it participates in hydrogen bonding and redox reactions .

- Synthetic Utility : Used in asymmetric catalysis and as a ligand in metal complexes.

Substituted Phenols with Hydroxyethyl Groups

2.3.1. 4-(2-Aminopropyl)-2-(2-hydroxyethyl)phenol

- Structure: Contains an aminopropyl side chain at position 4 and a hydroxyethyl group at position 2.

- Reactivity: The aminopropyl group enables Schiff base formation, a property absent in the fluorinated analog.

2.3.2. 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile (CAS: 1153102-67-0)

- Structure : Incorporates a piperazine ring with a hydroxyethyl substituent.

- Applications : Used in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs). The piperazine moiety enhances solubility and bioavailability compared to simpler hydroxyethyl derivatives .

Comparative Data Table

Key Research Findings

Fluorination Effects: Fluorine substitution increases phenolic acidity and metabolic stability, making 3-fluoro-4-(2-hydroxyethyl)phenol a candidate for drug design where enhanced bioavailability is critical.

Hydroxyethyl Group : The –CH₂CH₂OH group contributes to water solubility and hydrogen-bonding interactions, as seen in tyrosol’s antidiabetic activity .

Synthetic Challenges: Fluorinated analogs require specialized reagents (e.g., Selectfluor®) for regioselective fluorination, complicating large-scale synthesis compared to non-fluorinated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。